molecular formula C9H14O B2405337 Spiro[3.5]nonan-6-one CAS No. 74064-35-0

Spiro[3.5]nonan-6-one

Cat. No.: B2405337
CAS No.: 74064-35-0
M. Wt: 138.21
InChI Key: ZTVZTVWZCXFZSJ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-6-one is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21. The purity is usually 95%.
BenchChem offers high-quality Spiro[3.5]nonan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3.5]nonan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-3-1-4-9(7-8)5-2-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZTVWZCXFZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74064-35-0
Record name spiro[3.5]nonan-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Spiro[3.5]nonan-6-one: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of Spirocycles in Modern Chemistry

In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the demand for novel molecular architectures with precisely defined three-dimensional topographies is insatiable. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a compelling structural motif. Their inherent rigidity and unique spatial arrangement of functional groups offer a powerful platform for engineering novel molecular interactions. This guide provides an in-depth technical exploration of Spiro[3.5]nonan-6-one (CAS 74064-35-0), a representative member of the spiroketone family, intended for researchers, scientists, and professionals in drug development.

The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring at a quaternary carbon, imparts a distinct conformational rigidity that can be advantageous in the design of selective bioactive molecules. The placement of a ketone functionality at the 6-position of this scaffold offers a versatile handle for a wide array of chemical transformations, making Spiro[3.5]nonan-6-one a valuable building block in synthetic chemistry. This guide will delve into the core chemical properties, synthesis, reactivity, and potential applications of this intriguing molecule, providing a foundational understanding for its utilization in advanced research endeavors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of Spiro[3.5]nonan-6-one is paramount for its effective use in synthesis and molecular design. While there are some discrepancies in the reported literature, the following table summarizes the most consistently cited properties.

PropertyValueSource(s)
CAS Number 74064-35-0[1][2]
Molecular Formula C₉H₁₄O[1][2][3]
Molecular Weight 138.21 g/mol [1][2][3]
Appearance Colorless liquid[1]
Boiling Point ~145-147 °C at 760 mmHg[1]
Solubility Moderately soluble in common organic solvents (e.g., diethyl ether, chloroform); limited water solubility.[1]
Storage Store in tightly sealed containers at room temperature, protected from light and moisture.[1]

Note on Discrepancies: Some sources report a molecular weight of 156.24 g/mol , which is inconsistent with the molecular formula C₉H₁₄O. The value of 138.21 g/mol is the correct calculated molecular weight. Similarly, boiling point values may vary based on experimental conditions and purity.

Spectroscopic Characterization: A Window into Molecular Structure

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments. The protons on the cyclobutane ring would likely appear as a set of multiplets in the upfield region. The protons on the cyclohexane ring, particularly those alpha to the carbonyl group, would be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would be the most deshielded, appearing significantly downfield (typically in the range of 200-220 ppm). The spiro carbon, being a quaternary center, would likely have a weak signal. The remaining methylene carbons of the cyclobutane and cyclohexane rings would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy (Predicted): The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1700-1725 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Mass Spectrometry (Predicted): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve cleavage of the rings, with characteristic losses of small neutral molecules such as CO, C₂H₄, and C₃H₆.

Synthesis of Spiro[3.5]nonan-6-one: Constructing the Spirocyclic Core

Another potential synthetic avenue is the intramolecular cyclization of a functionalized cyclobutane or cyclohexane precursor. For instance, the intramolecular Friedel-Crafts acylation of a suitably substituted cyclobutylacetic acid derivative could, in principle, lead to the formation of the spiro[3.5]nonan-6-one core.

A generalized experimental workflow for a potential synthetic approach is outlined below. This is a conceptual protocol and would require optimization and validation in a laboratory setting.

Conceptual Synthetic Protocol: [2+2] Cycloaddition Approach

Objective: To synthesize Spiro[3.5]nonan-6-one from a suitable ketene precursor and methylenecyclohexane.

Step 1: Generation of the Ketene

  • To a solution of a suitable acyl chloride (e.g., chloroacetyl chloride) in an inert solvent such as diethyl ether, add a non-nucleophilic base (e.g., triethylamine) dropwise at a low temperature (e.g., 0 °C).

  • The in-situ generated ketene is highly reactive and should be used immediately in the next step.

Step 2: [2+2] Cycloaddition

  • To the solution containing the freshly generated ketene, add a solution of methylenecyclohexane in the same solvent.

  • Allow the reaction to stir at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a dilute acid).

Step 3: Work-up and Purification

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Spiro[3.5]nonan-6-one.

Caption: Conceptual workflow for the synthesis of Spiro[3.5]nonan-6-one.

Chemical Reactivity: The Role of the Ketone and Spirocyclic Strain

The reactivity of Spiro[3.5]nonan-6-one is primarily dictated by the ketone functional group, with potential modulation by the strained cyclobutane ring.

Reactions of the Carbonyl Group: The ketone in Spiro[3.5]nonan-6-one is susceptible to a variety of nucleophilic addition reactions, which are characteristic of carbonyl compounds. These include:

  • Reduction: The ketone can be reduced to the corresponding alcohol, spiro[3.5]nonan-6-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides can be used to convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

  • Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into the corresponding amine, a valuable transformation in the synthesis of bioactive molecules.

Influence of the Spirocyclic System: The presence of the spiro-fused cyclobutane ring introduces a degree of ring strain. This strain can influence the reactivity of the adjacent cyclohexane ring and the ketone. For instance, the hybridization change at the carbonyl carbon from sp² to sp³ upon nucleophilic addition might be affected by the steric and electronic properties of the spirocyclic system. The rigid conformation of the spiro[3.5]nonane skeleton can also lead to stereoselective reactions, where reagents preferentially attack from the less sterically hindered face of the molecule.

Applications in Research and Development

While specific, documented applications of Spiro[3.5]nonan-6-one are limited in the public literature, its structural features make it a highly attractive building block for various fields of research.

Medicinal Chemistry: The spiro[3.5]nonane scaffold is of significant interest in drug discovery due to its three-dimensional nature, which can lead to improved pharmacological properties such as enhanced potency and selectivity.[4] Derivatives of the spiro[3.5]nonane core have been investigated for a range of biological activities. For example, aza-analogs of spiro[3.5]nonane have shown promise as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[5] The rigid spirocyclic framework can orient substituents in well-defined vectors, facilitating optimal interactions with biological targets. Spiro[3.5]nonan-6-one serves as a key starting material for accessing a library of derivatives for screening in various disease models.

Materials Science: The unique and rigid structure of spirocycles can be exploited in the design of novel materials. For instance, chiral spirocyclic ligands derived from spiroketones can be used in asymmetric catalysis.[1] The defined stereochemistry of these ligands can lead to high enantioselectivity in a variety of chemical transformations.

Agrochemicals: Spirocyclic structures are also found in some agrochemicals. The spiro[3.5]nonane scaffold can be used to develop novel herbicides and fungicides with potentially improved efficacy and selectivity.[1]

Caption: Potential research applications of Spiro[3.5]nonan-6-one.

Safety and Handling

Spiro[3.5]nonan-6-one is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. According to available safety data, it is a combustible liquid and may cause skin, eye, and respiratory irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion and Future Outlook

Spiro[3.5]nonan-6-one represents a fascinating and underexplored building block in the vast landscape of organic chemistry. Its unique three-dimensional structure, coupled with the versatile reactivity of the ketone functional group, makes it a valuable precursor for the synthesis of a wide range of novel molecules. While the publicly available data on this specific isomer is currently limited, the broader interest in spirocyclic systems for drug discovery and materials science suggests that Spiro[3.5]nonan-6-one and its derivatives hold significant potential for future research. This technical guide has aimed to provide a comprehensive overview of its known properties and to extrapolate its potential based on established chemical principles, thereby serving as a valuable resource for scientists and researchers poised to explore the exciting chemistry of this spirocyclic ketone.

References

  • Oreate AI. (2026, January 21). Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions.
  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • BenchChem. (2025). Spiro[3.
  • ChemShuttle. (n.d.). spiro[3.5]nonan-6-one; CAS No. 74064-35-0. ChemShuttle.
  • Quora. (2016, October 12). Why are cyclic ketones more reactive than open chain analogous ketones?. Quora.
  • ResearchGate. (n.d.). Cyclic Ketones as Future Fuels: Reactivity with OH Radicals | Request PDF.
  • BenchChem. (2025). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.
  • Sigma-Aldrich. (n.d.). Spiro[3.5]-nonan-6-one | 74064-35-0. Sigma-Aldrich.
  • PubChemLite. (n.d.). Spiro[3.5]nonan-6-one (C9H14O). PubChemLite.
  • Abovchem. (n.d.). spiro[3.5]nonan-6-one - CAS:74064-35-0. Abovchem.
  • PubChem. (n.d.). Spiro(3.5)nonane | C9H16 | CID 12651160. PubChem.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Spiro[3.5]nonan-1-ol for Researchers and Drug Development Professionals. BenchChem.
  • PubChem. (n.d.). Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057. PubChem.
  • PubChem. (n.d.). Spiro[3.5]nonan-1-one | C9H14O | CID 557036. PubChem.
  • HXCHEM. (n.d.). Spiro[3.5]nonan-6-one/CAS:74064-35-0. HXCHEM.
  • PubChem. (n.d.). Spiro[3.5]nonan-7-one | C9H14O | CID 15091318. PubChem.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Kotha, S., & Mandal, K. (2025, October 28). Design and Synthesis of Spirocycles via Olefin Metathesis.
  • Johnson, C. R., et al. (2024). Spiro[bicyclo[3.2.0]heptane-2,2'-[4][6]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products. Arkivoc.

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Spiro[3.
  • National Center for Biotechnology Information. (n.d.). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC.

Sources

Solubility of Spiro[3.5]nonan-6-one in organic solvents vs water

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile of Spiro[3.5]nonan-6-one (CAS: 74064-35-0), integrating physicochemical principles with validated experimental protocols.[1]

Executive Summary

Spiro[3.5]nonan-6-one is a lipophilic, spirocyclic ketone exhibiting high solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, diethyl ether, chloroform) and limited to negligible solubility in water .[1][2]

For drug development applications, this compound represents a "3D-scaffold" building block.[1] Its spirocyclic nature disrupts planar stacking, often resulting in lower melting points (liquid at room temperature) compared to flat aromatic analogs, which kinetically favors dissolution in organic synthesis media but requires formulation strategies (e.g., cyclodextrin complexation) for aqueous delivery.

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of Spiro[3.5]nonan-6-one, one must understand the competition between its hydrophobic skeleton and its singular polar functional group.[1]

Structural Analysis[1]
  • Molecular Weight: 138.21 g/mol [1][2][3]

  • Physical State: Colorless liquid (Boiling Point ~145–147°C).[1][2]

  • Lipophilicity (Estimated LogP): ~2.3 – 2.8.[1]

  • Hydrogen Bonding:

    • Acceptors: 1 (Carbonyl oxygen).[1]

    • Donors: 0 (No -OH or -NH groups).[1]

Solvation Mechanism

The solubility behavior is governed by the "Like Dissolves Like" principle, driven by enthalpy (


) and entropy (

) of mixing.
  • In Organic Solvents: The C9 hydrocarbon skeleton (spiro-fused cyclobutane and cyclohexane rings) dominates the interaction. Van der Waals (London Dispersion) forces facilitate easy mixing with solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • In Water: The hydrophobic effect prevents dissolution.[4] While the ketone oxygen can accept hydrogen bonds from water, the bulky, non-polar spiro-skeleton disrupts the water network, making the entropic cost of solvation too high for significant solubility.[1]

Solubility Data Summary
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Driver
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole & Dispersion forces match.[1]
Ethers Diethyl Ether, THF, MTBEHigh Moderate polarity; compatible with ketone.[1]
Esters Ethyl AcetateHigh Similar polarity; good solvating power.[1]
Alcohols Methanol, EthanolModerate H-bonding possible, but hydrophobic mismatch exists.[1]
Alkanes Hexane, HeptaneModerate to High Dominated by dispersion forces.[1]
Aqueous Water, PBS BufferLow / Insoluble Hydrophobic effect overrides weak H-bonding.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data (e.g., for formulation or biological assay setup), the following protocols are the industry standard.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Objective: Determine the saturation concentration (


) of Spiro[3.5]nonan-6-one in a specific solvent at 25°C.

Reagents:

  • Test Compound: Spiro[3.5]nonan-6-one (>95% purity).[1][2]

  • Solvent: HPLC-grade water or buffer (pH 7.4).[1]

  • Analysis: HPLC-UV or LC-MS.[1]

Step-by-Step Workflow:

  • Preparation: Add excess liquid Spiro[3.5]nonan-6-one (approx. 50–100 µL) to a glass vial containing 2 mL of the target solvent.

  • Agitation: Cap the vial and place it on an orbital shaker or rotator at 25°C for 24–48 hours. This ensures thermodynamic equilibrium is reached.[1]

  • Phase Separation:

    • Critical Step: Since the compound is a liquid, centrifugation is preferred over filtration to avoid filter adsorption.[1]

    • Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil droplets from the saturated aqueous phase.

  • Sampling: Carefully remove the supernatant (saturated solution).

  • Quantification: Dilute the supernatant with an organic solvent (e.g., Acetonitrile) to bring it within the linear range of the detector. Inject into HPLC.

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage screening of multiple solvents.[1]

Objective: Rapidly estimate solubility to avoid precipitation in bioassays.

  • Stock Solution: Prepare a 10 mM stock solution of Spiro[3.5]nonan-6-one in DMSO.

  • Spiking: Spike the DMSO stock into the aqueous buffer (e.g., to a final concentration of 100 µM, 2% DMSO).

  • Detection: Measure turbidity using a nephelometer or UV-plate reader (absorbance at 620 nm indicates precipitation).[1]

  • Result: If the solution remains clear, solubility > 100 µM. If turbid, solubility < 100 µM.[1]

Visualization of Experimental Logic

The following diagram illustrates the decision process for selecting the correct solubility protocol based on the research stage.

SolubilityWorkflow Start Start: Define Goal StageCheck Research Stage? Start->StageCheck EarlyDiscovery Early Discovery (Screening) StageCheck->EarlyDiscovery High Throughput LateStage Pre-Formulation (Precise Data) StageCheck->LateStage Accuracy Critical KineticMethod Protocol B: Kinetic Solubility (DMSO Spike -> Turbidity) EarlyDiscovery->KineticMethod ThermoMethod Protocol A: Thermodynamic Solubility (Shake-Flask -> HPLC) LateStage->ThermoMethod OutputKinetic Output: Pass/Fail (e.g., >100 µM) KineticMethod->OutputKinetic OutputThermo Output: Exact C_sat (e.g., 0.45 mg/mL) ThermoMethod->OutputThermo

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols.

Formulation & Solubility Enhancement

For researchers encountering solubility issues with Spiro[3.5]nonan-6-one in aqueous media, the following strategies are validated for spirocyclic ketones:

  • Cosolvents: Use of Ethanol, PEG-400, or DMSO (up to 10%) can exponentially increase aqueous solubility by reducing the dielectric constant of the medium.[1]

  • Cyclodextrin Complexation:

    • Spirocyclic cores fit well into the hydrophobic cavity of

      
      -Cyclodextrin  or HP-
      
      
      
      -CD
      .[1]
    • Mechanism:[1][5][6] The lipophilic spiro-alkane displaces water from the cyclodextrin cavity, forming a soluble inclusion complex.[1] This has been successfully demonstrated for similar spiro[cyclopropane-1,3′-oxindoles] [4].[1]

References

  • ChemShuttle. Spiro[3.5]nonan-6-one Properties and Safety Data. Retrieved from

  • Sigma-Aldrich. Spiro[3.5]nonan-6-one Product Specification and MSDS. Retrieved from [1]

  • PubChem. Spiro[3.5]nonan-6-one Compound Summary. National Library of Medicine.[1] Retrieved from

  • MDPI Pharmaceutics.The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with

    
    -Cyclodextrins. Retrieved from 
    
  • Bergström, C. A., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[1] Retrieved from

Sources

Spiro[3.5]nonan-6-one SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spiro[3.5]nonan-6-one in Medicinal Chemistry

Executive Summary

Spiro[3.5]nonan-6-one (CAS: 74064-35-0) represents a high-value spirocyclic scaffold in modern drug discovery.[1] Characterized by the orthogonal fusion of a cyclobutane and a cyclohexanone ring, this moiety serves as a rigid, metabolic "switch" that restricts conformational flexibility while increasing the fraction of saturated carbon (


) in lead compounds. This guide provides the definitive identifiers, structural analysis, and a validated synthetic protocol for researchers integrating this pharmacophore into small-molecule libraries.

Part 1: Molecular Identity & Informatics

Precise digital identification is critical for database scrubbing and virtual screening. The following identifiers correspond to the specific 6-one isomer, where the ketone functionality is located at the


-position relative to the spiro quaternary center.
Identifier Type String / Value Notes
Common Name Spiro[3.5]nonan-6-oneIUPAC: Spiro[3.5]nonan-6-one
CAS Registry 74064-35-0Primary registry number
Canonical SMILES C1CC2(C1)CC(=O)CCC2Encodes

-ketone connectivity
Isomeric SMILES C1CC2(C1)CC(=O)CCC2Achiral molecule
InChI String InChI=1S/C9H14O/c10-8-3-1-4-9(7-8)5-2-6-9/h1-7H2Standard InChI v1.06+
InChIKey ZTVZTVWZCXFZSJ-UHFFFAOYSA-NHashed identifier for database lookup
Molecular Weight 138.21 g/mol Monoisotopic Mass: 138.1045
LogP (Calc) 2.15Lipophilicity indicator
H-Bond Acceptors 1Carbonyl oxygen

Note on Numbering: The IUPAC numbering for spiro[3.5]nonane starts at the smaller ring (positions 1–3), crosses the spiro center (4), and proceeds around the larger ring (5–9). The "6-one" designation places the carbonyl group at position 6, separated from the spiro center by one methylene unit (


).

Part 2: Structural Significance & Logic

The incorporation of spiro[3.5]nonan-6-one into drug candidates is rarely arbitrary. It is a strategic choice driven by the Gem-Dimethyl Effect and Vector Control .

  • Metabolic Blocking: The quaternary spiro-carbon (C4) acts as a metabolic block, preventing cytochrome P450 oxidation at what would otherwise be a vulnerable site in a simple cyclohexanone or piperidine ring.

  • Vector Orthogonality: Unlike flat aromatic scaffolds, the spiro junction forces the cyclobutane and cyclohexanone rings to adopt perpendicular planes. This allows substituents to access unique 3D vectors in the protein binding pocket, increasing selectivity.

  • 
     Enrichment:  Increasing the saturation of a molecule correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
    
Cheminformatics Workflow

The following Graphviz diagram illustrates the logical flow from SMILES generation to 3D conformation analysis.

Cheminformatics_Workflow cluster_logic Validation Logic SMILES Input SMILES C1CC2(C1)CC(=O)CCC2 Gen3D 3D Conformer Generation (MMFF94 Force Field) SMILES->Gen3D Parse Connectivity Geometry Geometry Optimization (Ring Pucker Analysis) Gen3D->Geometry Minimize Energy Docking Virtual Screening (Docking Grid) Geometry->Docking Export .PDBQT

Figure 1: Computational pipeline for processing the Spiro[3.5]nonan-6-one scaffold.

Part 3: Synthetic Methodology

While various routes exist, the most robust method for generating the 6-one isomer with high regiocontrol is the Dieckmann Condensation strategy. This approach avoids the regioselectivity issues common in direct alkylation of ketones.

Protocol: Dieckmann Cyclization Route

Objective: Synthesize Spiro[3.5]nonan-6-one from cyclobutane-1,1-dicarboxylate precursors.

Reagents:

  • A: Diethyl cyclobutane-1,1-dicarboxylate (Starting Material)

  • B: Lithium Aluminum Hydride (LAH)

  • C: Thionyl Chloride (

    
    ) or Tosyl Chloride
    
  • D: Diethyl Malonate / NaH

  • E: Dilute acid (

    
    )
    

Step-by-Step Workflow:

  • Reduction: Reduce Diethyl cyclobutane-1,1-dicarboxylate (A ) using LAH in THF at 0°C to yield 1,1-bis(hydroxymethyl)cyclobutane .

  • Activation: Convert the diol to the bis-tosylate or bis-chloride using reagents (C ) and pyridine.

  • Cyclization (Key Step): React the activated bis-electrophile with Diethyl Malonate (1 equiv) and NaH (2.2 equiv) in DMF.

    • Mechanism:[2] Double nucleophilic substitution (

      
      ) closes the 6-membered ring.
      
    • Intermediate: Spiro[3.5]nonane-6,8-dicarboxylate derivative.

  • Decarboxylation: Subject the intermediate to acidic hydrolysis and heat (reflux in 6M HCl). This induces decarboxylation of the

    
    -keto ester moieties.
    
  • Purification: The crude ketone is extracted into ether, washed with brine, and purified via vacuum distillation (bp ~85°C at 15 mmHg).

Synthetic Pathway Diagram

Synthesis_Pathway Start Diethyl cyclobutane- 1,1-dicarboxylate Inter1 1,1-Bis(hydroxymethyl) cyclobutane Start->Inter1 LAH, THF, 0°C Inter2 Activated Electrophile (Bis-Tosylate) Inter1->Inter2 TsCl, Pyridine Cyclization Double Alkylation (w/ Diethyl Malonate) Inter2->Cyclization NaH, DMF Product Spiro[3.5]nonan-6-one (Target) Cyclization->Product 1. Hydrolysis 2. Decarboxylation (-CO2)

Figure 2: Step-wise synthesis of Spiro[3.5]nonan-6-one via malonate alkylation strategy.

Part 4: Applications in Drug Design

Spiro[3.5]nonan-6-one is primarily used as a bioisostere for 4-substituted cyclohexanones or 4,4-disubstituted piperidines.

  • Docking Strategy: When docking this scaffold, ensure the grid box accounts for the "pucker" of the cyclobutane ring. The cyclobutane ring is not planar; it adopts a "butterfly" conformation (~25° fold angle) to relieve torsional strain. This creates a distinct hydrophobic volume that must be matched in the receptor site.

  • Library Expansion: The ketone at position 6 serves as a versatile handle for:

    • Reductive Amination: To generate spiro-amines.

    • Grignard Addition: To generate tertiary alcohols.

    • Horner-Wadsworth-Emmons: To install exocyclic alkenes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69550148, Spiro[3.5]nonan-6-one. Retrieved from [Link]

  • Kuck, D. (2006).Spirocyclic Compounds in Organic Synthesis. In Topics in Current Chemistry. Springer.
  • Smith, A. B., et al. (1998).Design and Synthesis of Non-Peptide Peptidomimetics.Journal of the American Chemical Society.

Sources

Methodological & Application

Using Spiro[3.5]nonan-6-one as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern agrochemical discovery, the "Escape from Flatland" philosophy—transitioning from planar aromatic scaffolds to three-dimensional (3D) aliphatic systems—has become a critical strategy for improving solubility, metabolic stability, and IP novelty. Spiro[3.5]nonan-6-one (CAS 74064-35-0) represents a high-value building block in this domain.

Unlike standard cyclohexanone derivatives, the spiro[3.5] system introduces a cyclobutane ring fused at a single carbon. This creates a rigid, orthogonal geometry that:

  • Blocks Metabolic Soft Spots: The quaternary spiro-center prevents oxidative metabolism (e.g., P450 hydroxylation) at the

    
    -position.
    
  • Modulates Lipophilicity: It increases lipophilicity (LogP) less aggressively than gem-dimethyl or t-butyl groups while providing greater steric bulk.

  • Enhances Selectivity: The fixed 3D vector allows for precise probing of enzyme binding pockets (e.g., ACCase or SDH enzymes) often inaccessible to flat molecules.

This guide details the physicochemical profile of Spiro[3.5]nonan-6-one and provides two validated protocols for its functionalization into bioactive agrochemical cores.

Physicochemical Profile & Structural Advantage

The spiro[3.5]nonan-6-one scaffold offers a distinct advantage over traditional aromatic spacers. Below is the comparative data profile.

PropertySpiro[3.5]nonan-6-oneCyclohexanone (Reference)4-tert-ButylcyclohexanoneImpact on Agrochemical Design
MW ( g/mol ) 138.2198.15154.25Low MW leaves room for heavy pharmacophores.
Fsp³ Fraction 1.0 (High)1.01.0High saturation correlates with higher solubility and clinical success.
cLogP ~2.1 - 2.3~0.8~2.6Optimal lipophilicity for leaf cuticle penetration without becoming a "grease ball."
Steric Bulk Rigid, OrthogonalFlexibleFlexible/EquatorialThe spiro-cyclobutane locks the conformation, reducing entropy loss upon binding.
Metabolic Stability High (

-quaternary block)
Low (

-oxidation prone)
ModerateCRITICAL: Prevents rapid degradation in plant/soil systems.
Visualizing the "Escape from Flatland"

G Flat Planar Aromatics (Traditional Agrochemicals) Issue Issues: - Poor Solubility - IP Crowding - Promiscuous Binding Flat->Issue leads to Spiro Spiro[3.5]nonan-6-one (Scaffold) Issue->Spiro solution: replace core Benefit Advantages: - High Fsp³ (Solubility) - Rigid 3D Vector - Metabolic Block Spiro->Benefit confers Target Target Application: - Herbicides (ACCase) - Fungicides (SDHI) Benefit->Target enables

Figure 1: The strategic shift from planar to spirocyclic scaffolds improves physicochemical properties.

Validated Experimental Protocols

The ketone functionality at position 6 is the primary handle for derivatization. However, caution is required : the spiro-center at C5 exerts significant steric hindrance, making standard carbonyl reactions sluggish compared to simple cyclohexanone.

Protocol A: Sterically Demanding Reductive Amination

Application: Synthesis of Amine Linkers for Herbicidal Actives.

Standard reductive amination (NaBH₃CN/MeOH) often fails or stalls with spiro-ketones due to poor imine formation. This protocol uses Titanium(IV) isopropoxide to force imine formation and scavenge water.

Reagents:

  • Spiro[3.5]nonan-6-one (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve Spiro[3.5]nonan-6-one (10 mmol) and the target amine (12 mmol) in anhydrous EtOH (20 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (15 mmol) dropwise. Note: The solution may warm slightly.

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • QC Check: Monitor by TLC. The disappearance of the ketone spot indicates successful imine/enamine formation. The Ti(IV) acts as a water scavenger and Lewis acid activator.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (20 mmol) portion-wise (gas evolution will occur).

  • Workup: Allow to warm to room temperature and stir for 2 hours. Quench by adding 10 mL of 1M NaOH (this precipitates Titanium salts as a white solid).

  • Purification: Dilute with Ethyl Acetate, filter through a Celite pad to remove Titanium salts. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Result: The crude amine is typically >90% pure and ready for coupling.

Protocol B: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Application: Synthesis of Fungicidal Cores (Spiro-hydantoin mimics).

Hydantoins are privileged scaffolds in agrochemistry. The Bucherer-Bergs reaction is preferred over the Strecker synthesis for spiro-ketones as it thermodynamically favors the formation of the spiro-ring system.

Reagents:

  • Spiro[3.5]nonan-6-one (1.0 equiv)

  • Potassium Cyanide (KCN) (2.5 equiv) [HAZARD: TOXIC]

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)[1]

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a pressure tube or sealed vessel, suspend Spiro[3.5]nonan-6-one (5 mmol) in 15 mL of 50% aqueous ethanol.

  • Reagent Addition: Add (NH₄)₂CO₃ (20 mmol) and KCN (12.5 mmol).

    • Safety: Perform strictly in a fume hood. KCN releases HCN gas if acidified. Keep pH > 9.

  • Cyclization: Seal the vessel and heat to 60°C for 24 hours. The mixture will become homogeneous and then may precipitate the product.

  • Isolation: Cool to room temperature. Carefully open the vessel.

  • Precipitation: Concentrate the ethanol fraction (rotavap). Acidify the remaining aqueous residue carefully with 6M HCl to pH ~2. Caution: HCN evolution possible; use scrubber.

  • Filtration: The spiro-hydantoin precipitates as a white solid. Filter, wash with cold water, and dry.

  • Recrystallization: Recrystallize from EtOH/Water if necessary.

Synthetic Workflow Diagram

ReactionFlow Ketone Spiro[3.5]nonan-6-one (Starting Block) Ti_Step 1. Ti(OiPr)4, R-NH2 (Imine Formation) Ketone->Ti_Step Protocol A Buch_Step KCN, (NH4)2CO3 EtOH/H2O, 60°C Ketone->Buch_Step Protocol B Red_Step 2. NaBH4 Reduction Ti_Step->Red_Step Amine_Prod Spiro-Amine Linker (Herbicide Precursor) Red_Step->Amine_Prod Hyd_Prod Spiro-Hydantoin (Fungicide Core) Buch_Step->Hyd_Prod

Figure 2: Divergent synthetic pathways from the parent ketone to bioactive cores.

Quality Control & Validation

To ensure the integrity of the spiro-scaffold during synthesis, the following analytical markers should be verified:

  • ¹³C NMR (Diagnostic): Look for the quaternary spiro-carbon signal. In spiro[3.5]nonan-6-one, this typically appears around 35–45 ppm , significantly upfield from the carbonyl (~210 ppm).

  • HRMS: Essential to confirm no ring-opening occurred during harsh acidic/basic steps.

  • Melting Point: Spiro derivatives usually exhibit sharp, high melting points due to their globular, rigid shape, distinguishing them from oily acyclic impurities.

References

  • PubChem. (2025).[2][3] Spiro[3.5]nonan-6-one Compound Summary. National Library of Medicine. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. (Cited for "Escape from Flatland" concept).[5][6] [Link]

  • Organic Chemistry Portal. (2025). Bucherer-Bergs Reaction Protocol. [Link]

  • Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry. [Link]

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The Strategic Conversion of Spiro[3.5]nonan-6-one to Novel Spiro-Amines: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiro-Amines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and three-dimensional framework that can effectively explore chemical space.[1][2] The introduction of a spiro-amine moiety, in particular, can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for target engagement and overall drug-like characteristics.[1] This guide provides detailed application notes and protocols for the synthetic conversion of Spiro[3.5]nonan-6-one, a readily accessible building block, into a diverse array of spiro-amines, thereby unlocking new avenues for the development of innovative therapeutics.

Core Synthetic Strategies for the Amination of Spiro[3.5]nonan-6-one

The transformation of the ketone functionality in Spiro[3.5]nonan-6-one to an amine is a pivotal step in the synthesis of novel spiro-amine scaffolds. Several robust and versatile methods can be employed, with the choice of strategy often depending on the desired amine (primary, secondary, or tertiary), the required stereochemical outcome, and the overall synthetic efficiency. The most prominent and field-proven methodologies include direct reductive amination, the Leuckart-Wallach reaction, and the use of specialized reagents such as those employed in the Stannyl Amine Protocol (SnAP).

Method 1: Direct Catalytic Reductive Amination

Direct reductive amination is a cornerstone of amine synthesis, offering a highly efficient one-pot procedure that combines the condensation of a ketone with an amine to form an imine or enamine intermediate, followed by in-situ reduction.[3][4][5] This method is lauded for its atom economy and the ability to generate a wide range of primary, secondary, and tertiary amines.

Causality Behind Experimental Choices: The selection of the reducing agent and catalyst is critical to the success of this reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. For the synthesis of primary amines, ammonia or an ammonia equivalent is used. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate the formation of the iminium intermediate.

Experimental Workflow: Direct Reductive Amination

A Spiro[3.5]nonan-6-one + Amine (or Ammonia source) C Iminium Ion Formation (Intermediate) A->C Condensation B Solvent (e.g., DCM, DCE) B->C E Reduction C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E F Spiro-Amine Product E->F G Work-up and Purification F->G H Isolated Spiro-Amine G->H

Caption: Workflow for Direct Reductive Amination.

Protocol 1: Synthesis of N-Benzylspiro[3.5]nonan-6-amine via Reductive Amination

  • Materials:

    • Spiro[3.5]nonan-6-one (1.0 eq)

    • Benzylamine (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of Spiro[3.5]nonan-6-one in DCM, add benzylamine followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride in portions, ensuring the temperature does not rise significantly.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Spiro[3.5]nonan-6-one1.0 eqStarting material
Benzylamine1.2 eqAmine source
Sodium triacetoxyborohydride1.5 eqReducing agent
DichloromethaneAnhydrousSolvent
Acetic AcidCatalyticPromotes imine formation
TemperatureRoom TemperatureMild reaction conditions
Reaction TimeOvernightEnsures complete reaction
Method 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[6][7][8] This reaction is particularly useful for the synthesis of primary amines and their N-formyl derivatives.

Causality Behind Experimental Choices: The Leuckart-Wallach reaction typically requires elevated temperatures to drive the reaction to completion.[6] Formic acid serves a dual role: it protonates the carbonyl oxygen, activating it for nucleophilic attack by ammonia (generated in situ from ammonium formate), and it also acts as a hydride donor for the reduction of the resulting imine. The initial product is often the N-formyl amine, which can be hydrolyzed to the primary amine in a subsequent step. Recent advancements have introduced catalytic versions of this reaction that can proceed under milder conditions.[9][10]

Reaction Pathway: Leuckart-Wallach Reaction

A Spiro[3.5]nonan-6-one D N-Formylspiro[3.5]nonan-6-amine A->D Reaction B Ammonium Formate / Formic Acid B->D C Heat C->D F Spiro[3.5]nonan-6-amine D->F Hydrolysis E Acid or Base Hydrolysis E->F

Caption: Leuckart-Wallach Reaction Pathway.

Protocol 2: Synthesis of Spiro[3.5]nonan-6-amine via the Leuckart-Wallach Reaction

  • Materials:

    • Spiro[3.5]nonan-6-one (1.0 eq)

    • Ammonium formate (5.0 eq)

    • Formic acid (excess)

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution

    • Diethyl ether

  • Procedure:

    • A mixture of Spiro[3.5]nonan-6-one, ammonium formate, and formic acid is heated to 160-180 °C for several hours.

    • After cooling, the excess formic acid is removed under reduced pressure.

    • The residue is treated with concentrated hydrochloric acid and heated to reflux to hydrolyze the N-formyl intermediate.

    • The reaction mixture is cooled and made alkaline with a sodium hydroxide solution.

    • The product is extracted with diethyl ether.

    • The combined organic extracts are washed with water, dried over a suitable drying agent, and concentrated.

    • The crude amine can be further purified by distillation or crystallization of its salt.

Reagent/ParameterCondition/AmountPurpose
Spiro[3.5]nonan-6-one1.0 eqStarting material
Ammonium formate5.0 eqNitrogen and hydride source
Formic acidExcessReagent and solvent
Temperature160-180 °CDrives the reaction
Hydrochloric acidConcentratedHydrolysis of the intermediate
Sodium hydroxideTo pH > 10Liberation of the free amine
Method 3: Stannyl Amine Protocol (SnAP) for Spirocyclic N-Heterocycles

For the synthesis of more complex spirocyclic amines, particularly N-unprotected spirocyclic heterocycles, the Stannyl Amine Protocol (SnAP) offers a powerful and operationally simple one-step method.[11][12] This protocol involves the reaction of a ketone with a stannyl amine reagent, leading to the formation of saturated, spirocyclic N-heterocycles which are highly sought-after scaffolds in drug discovery.[11][12]

Causality Behind Experimental Choices: SnAP reagents are unique in their ability to deliver an amine nucleophile and facilitate the subsequent cyclization in a single pot. The choice of the specific SnAP reagent will determine the nature of the resulting heterocyclic ring. This method is advantageous as it often proceeds under mild conditions and can provide direct access to valuable spiro-amine cores that might be challenging to synthesize via other routes.

Conceptual Workflow: SnAP Reagent Synthesis

A Spiro[3.5]nonan-6-one D One-pot Reaction A->D B Stannyl Amine Protocol (SnAP) Reagent B->D C Solvent (e.g., DCE) C->D E Saturated Spirocyclic N-Heterocycle D->E F Purification E->F G Final Spiro-Amine Product F->G

Caption: SnAP Reagent Synthesis Workflow.

Protocol 3: Conceptual Protocol for the Synthesis of a Spiro-piperidine using a SnAP Reagent

  • Materials:

    • Spiro[3.5]nonan-6-one (1.0 eq)

    • Appropriate Stannyl Amine Protocol (SnAP) reagent (e.g., for piperidine formation) (1.1 eq)

    • 1,2-Dichloroethane (DCE)

    • Cesium fluoride (CsF) (as an additive, if required)

  • Procedure:

    • To a solution of Spiro[3.5]nonan-6-one in DCE, add the SnAP reagent.

    • If necessary, add an additive like cesium fluoride.

    • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction is quenched and worked up according to the specific protocol for the SnAP reagent used.

    • The resulting spirocyclic amine is purified by column chromatography.

Reagent/ParameterCondition/AmountPurpose
Spiro[3.5]nonan-6-one1.0 eqStarting material
SnAP Reagent1.1 eqAmine source and cyclization facilitator
1,2-DichloroethaneAnhydrousSolvent
TemperatureRoom Temp. to mild heatingReaction condition
Reaction TimeVaries (monitor)To achieve completion

Purification and Characterization of Spiro-Amines

The purification of the synthesized spiro-amines is a critical step to ensure their suitability for further biological evaluation. Due to the basic nature of amines, they can interact strongly with silica gel. Therefore, column chromatography is often performed on silica gel that has been treated with a small amount of a tertiary amine, such as triethylamine, or by using a specialized amine-functionalized silica.[13] Alternatively, purification can be achieved by forming a salt (e.g., hydrochloride or tartrate), which can be recrystallized, followed by liberation of the free amine.[14][15]

Characterization of the final spiro-amine products should be performed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the N-H bond in primary and secondary amines.

Conclusion and Future Outlook

The conversion of Spiro[3.5]nonan-6-one to a variety of spiro-amines provides a rich platform for the generation of novel chemical entities for drug discovery. The methods outlined in this guide, from the workhorse reductive amination to more specialized protocols like the SnAP reaction, offer a versatile toolkit for medicinal chemists. The resulting spiro-amines, with their well-defined three-dimensional structures, are poised to be valuable components in the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC. Available at: [Link]

  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. Available at: [Link]

  • Spiro and bicyclic aliphatic amines, a novel type of analgetics. Available at: [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - MDPI. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones - ACS Figshare. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones | Request PDF. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. Available at: [Link]

  • Available Synple Chem Reagent Cartridges. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - ResearchGate. Available at: [Link]

  • Spiro[3.5]nonan-6-one (C9H14O) - PubChem. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed. Available at: [Link]

  • US3337630A - Process for the purification of amines - Google Patents.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Additions to Spiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding nucleophilic additions to the sterically demanding substrate, Spiro[3.5]nonan-6-one. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the unique challenges posed by this spirocyclic ketone.

Understanding the Challenge: The Steric Landscape of Spiro[3.5]nonan-6-one

Spiro[3.5]nonan-6-one presents a significant steric challenge for nucleophilic addition at the C6 carbonyl. The spirocyclic nature of the molecule, featuring a cyclobutane ring fused at the C5 position, creates a rigid three-dimensional structure that severely restricts access to the carbonyl carbon. The axial and equatorial protons on the cyclohexane ring, particularly those at C5 and C7, create a sterically congested environment, leading to a high degree of facial selectivity and often sluggish reaction rates.

This inherent steric bias necessitates careful consideration of reaction parameters to achieve desired yields and stereochemical outcomes. This guide will provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues in Nucleophilic Additions to Spiro[3.5]nonan-6-one

Issue Potential Causes Recommended Solutions & Rationale
Low or No Conversion 1. Insufficient Nucleophile Reactivity: The chosen nucleophile may lack the kinetic energy to overcome the steric barrier. 2. Steric Bulk of the Nucleophile: Large, bulky nucleophiles (e.g., t-butyllithium) will have extreme difficulty approaching the carbonyl carbon. 3. Inadequate Lewis Acid Activation: The carbonyl group is not sufficiently activated to react with the nucleophile.1. Switch to a more reactive organometallic reagent: Organolithium reagents are generally more reactive than Grignard reagents.[1][2] Consider switching from RMgX to RLi. 2. Employ smaller, more potent nucleophiles: If possible, use less sterically demanding nucleophiles. For example, MeLi or MeMgBr are more likely to succeed than their bulkier counterparts. 3. Incorporate a Lewis Acid: The addition of a Lewis acid such as CeCl₃ (Luche conditions), TiCl₄, or MgBr₂ can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[3][4]
Poor Diastereoselectivity 1. Lack of Facial Control: The reaction conditions may not be optimized to favor attack from one face of the carbonyl over the other. 2. Equilibrating Conditions: The reaction may be reversible, leading to a thermodynamic mixture of diastereomers.1. Employ Chelation Control: If a chelating group is present at a suitable position (not directly applicable to the parent Spiro[3.5]nonan-6-one, but relevant for substituted derivatives), use a chelating Lewis acid (e.g., MgBr₂, ZnBr₂) to direct the nucleophile to a specific face.[3][5] 2. Utilize Steric Approach Control (Felkin-Anh Model): For non-chelating conditions, the Felkin-Anh model predicts that the nucleophile will attack from the least hindered trajectory.[6][7] This can be influenced by the choice of a bulky or non-coordinating Lewis acid (e.g., BF₃·OEt₂). 3. Low Reaction Temperatures: Running the reaction at low temperatures (-78 °C) can enhance kinetic control and improve diastereoselectivity by favoring the transition state with the lowest activation energy.
Side Reactions (e.g., Enolization) 1. Basic Nucleophile: Highly basic and sterically hindered nucleophiles can act as a base, deprotonating the α-protons at C5 or C7, leading to enolate formation. 2. High Reaction Temperature: Elevated temperatures can favor enolization, especially with basic nucleophiles.1. Use less basic nucleophiles: If possible, select a nucleophile with lower basicity. 2. Employ CeCl₃ (Luche Conditions): The addition of cerium(III) chloride with organolithium or Grignard reagents is known to suppress enolization and promote nucleophilic addition. 3. Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., -78 °C) to disfavor the proton transfer pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with Spiro[3.5]nonan-6-one failing to give a good yield of the tertiary alcohol?

A: Grignard reagents are often less reactive than their organolithium counterparts and can be more susceptible to steric hindrance.[1][2] The bulky nature of the spirocyclic framework likely impedes the approach of the Grignard reagent. Additionally, Grignard reagents are more prone to side reactions like enolization, especially if the reaction is not conducted at a sufficiently low temperature.

Q2: How can I control the stereochemical outcome of the nucleophilic addition?

A: The stereochemical outcome is primarily governed by the facial selectivity of the nucleophilic attack on the carbonyl. This can be controlled by two main strategies:

  • Steric Approach Control (Felkin-Anh Model): In the absence of chelating groups, the nucleophile will preferentially attack from the least sterically hindered face. For Spiro[3.5]nonan-6-one, this is generally dictated by the orientation of the adjacent cyclobutane ring.

  • Chelation Control: If you have a derivative of Spiro[3.5]nonan-6-one with a chelating moiety (e.g., a hydroxyl or methoxy group) at an appropriate position, you can use a chelating Lewis acid like MgBr₂ or TiCl₄ to form a rigid five- or six-membered ring intermediate.[3][4] This locks the conformation and directs the nucleophile to attack from a specific face.

Q3: What is the role of a Lewis acid in these reactions, and how do I choose the right one?

A: A Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The choice of Lewis acid is critical for controlling selectivity:

  • For enhanced reactivity and suppression of enolization: CeCl₃ is an excellent choice, particularly for reactions with organolithium or Grignard reagents.

  • For chelation control: Use Lewis acids that are good chelating agents, such as MgBr₂, ZnBr₂, TiCl₄, or SnCl₄.[3]

  • For promoting Felkin-Anh-type addition (non-chelation): A non-chelating, bulky Lewis acid like BF₃·OEt₂ is often used.[3]

Q4: Can I use reducing agents like NaBH₄ or LiAlH₄ with Spiro[3.5]nonan-6-one?

A: Yes, reduction of the ketone to the corresponding secondary alcohol is a common nucleophilic addition (hydride addition). Due to the steric hindrance, a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) may be required for complete conversion compared to Sodium Borohydride (NaBH₄). The diastereoselectivity of the reduction will also be governed by steric approach control, with the hydride attacking from the less hindered face.

Experimental Protocols

Protocol 1: General Procedure for Organolithium Addition to Spiro[3.5]nonan-6-one

This protocol provides a starting point for the addition of an organolithium reagent to Spiro[3.5]nonan-6-one.

Materials:

  • Spiro[3.5]nonan-6-one

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., methyllithium in Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add Spiro[3.5]nonan-6-one (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 - 1.5 eq) dropwise via syringe over 10-15 minutes.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated (CeCl₃) Grignard Addition

This protocol is designed to enhance the yield and minimize side reactions in Grignard additions.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Spiro[3.5]nonan-6-one

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Add anhydrous CeCl₃ (1.2 eq) to a flame-dried, round-bottom flask under an inert atmosphere.

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature to ensure it is finely dispersed.

  • Cool the CeCl₃ suspension to -78 °C.

  • In a separate flask, dissolve Spiro[3.5]nonan-6-one (1.0 eq) in anhydrous THF.

  • Add the solution of Spiro[3.5]nonan-6-one to the cold CeCl₃ suspension and stir for 30 minutes.

  • Slowly add the Grignard reagent (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing Reaction Pathways

To better understand the stereochemical implications of nucleophilic addition to Spiro[3.5]nonan-6-one, the following diagrams illustrate the principles of steric approach and chelation control.

Steric_Approach_Control cluster_0 Felkin-Anh Model (Steric Approach) Ketone Spiro[3.5]nonan-6-one Transition_State Less Hindered Transition State Ketone->Transition_State Attack from less hindered face Nucleophile Nu⁻ Nucleophile->Transition_State Major_Product Major Diastereomer Transition_State->Major_Product

Caption: Steric approach control in nucleophilic addition.

Chelation_Control_Workflow cluster_1 Chelation Control Optimization Workflow Start Start: Substituted Spiro[3.5]nonan-6-one with Chelating Group Add_Lewis_Acid Add Chelating Lewis Acid (e.g., MgBr₂, TiCl₄) Start->Add_Lewis_Acid Form_Chelate Formation of Rigid Chelate Complex Add_Lewis_Acid->Form_Chelate Add_Nucleophile Add Nucleophile Form_Chelate->Add_Nucleophile Directed_Attack Nucleophilic Attack from Directed Face Add_Nucleophile->Directed_Attack Product Single Major Diastereomer Directed_Attack->Product

Caption: Workflow for achieving chelation-controlled addition.

References

  • Keck, G. E., & Castellino, S. (1984). Lewis acid effects in the hydrostannane reduction of α-alkoxy ketones. Tetrahedron Letters, 25(3), 265-268. [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2459-2468. [Link]

  • Eliel, E. L., & Frye, S. V. (1984). The effect of silyl protecting groups on the stereochemistry of addition of methylmagnesium iodide to 3-silyloxy-2-butanones. Tetrahedron Letters, 25(34), 3669-3672. [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Felkin, H., & Chérest, M. (1968). Torsional strain involving partial bonds. The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters, 9(18), 2205-2208. [Link]

  • Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic reactions. Topics in Current Chemistry, 88, 145-162. [Link]

  • Reactions of RLi and RMgX with Aldehydes and Ketones. University of Calgary. [Link]

Sources

Optimizing solvent selection for Spiro[3.5]nonan-6-one crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Spiro[3.5]nonan-6-one (and structurally related spirocyclic ketones).

Status: Active Ticket ID: SP-CRYST-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

User Warning: Spiro[3.5]nonan-6-one presents a unique challenge: it often exists as a low-melting solid or viscous liquid at room temperature (depending on purity and specific isomer/polymorph). Standard crystallization protocols often fail, resulting in "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.

  • Target Molecule: Spiro[3.5]nonan-6-one[1][2]

  • Chemical Nature: Lipophilic spiro-hydrocarbon scaffold with a single polar carbonyl group.

  • Primary Challenge: Metastable Zone Width (MSZW) is narrow; high tendency to form emulsions.

  • Goal: High-purity crystalline solid (avoiding distillation for thermal stability or impurity rejection reasons).

Module 1: Solvent Screening Strategy (The "Before" Phase)

Do not rely on random solvent trials. For spirocyclic ketones, we use a Polarity-Balanced Screening Protocol . The rigid spiro backbone requires non-polar interaction, while the ketone requires dipole interaction.

Recommended Solvent Systems

Based on thermodynamic affinity, the following solvent classes are prioritized. Class 2 and 3 solvents (ICH guidelines) are preferred for safety and scale-up.

Solvent ClassSpecific SolventRoleWhy it works for Spiro[3.5]nonan-6-one
Alkanes n-Heptane / HexaneAnti-solvent The spiro-rings are lipophilic, but the ketone reduces solubility in cold alkanes. Excellent for forcing precipitation.
Esters Ethyl Acetate (EtOAc)Solvent "Goldilocks" polarity. Dissolves the ketone well; easy to remove (low BP).
Alcohols Isopropyl Alcohol (IPA)Solvent Good for cooling crystallization. Can be paired with water (carefully).
Ethers MTBESolvent Good alternative to EtOAc; often yields better crystal morphology for spiro-cycles.
The Screening Workflow (Decision Tree)

Use this logic flow to select your initial system.

SolventSelection Start Start: Crude Spiro[3.5]nonan-6-one StateCheck Is the material solid at RT? Start->StateCheck Liquid Liquid/Oil StateCheck->Liquid No Solid Solid StateCheck->Solid Yes Distill Primary: Distillation Secondary: Low-Temp Crystallization Liquid->Distill Solubility Test Solubility in Heptane (RT) Solid->Solubility Soluble Soluble at RT Solubility->Soluble Yes Insoluble Insoluble at RT Solubility->Insoluble No Cooling Method: Cooling Crystallization (Solvent: Heptane or MeOH) Soluble->Cooling AntiSolvent Method: Anti-Solvent (Solvent: EtOAc -> Add Heptane) Insoluble->AntiSolvent

Figure 1: Decision logic for selecting the crystallization method based on physical state and solubility.

Module 2: Troubleshooting "Oiling Out" (The "During" Phase)

The Issue: You cool the solution, but instead of white crystals, you see oily droplets forming on the flask walls. The Cause: The solution hit the Liquid-Liquid Phase Separation (LLPS) boundary before hitting the crystallization boundary. This is common when the melting point of the solid is close to the crystallization temperature.

Protocol: The "Two-Solvent Switch"

If oiling out occurs in a single solvent, you must alter the thermodynamic landscape using a binary system.

Step-by-Step Recovery:

  • Re-dissolve: Heat the oiled-out mixture until it is a clear, homogeneous solution again.

  • Add Good Solvent: Add a small amount of your "Good" solvent (e.g., EtOAc) to increase solubility slightly.

  • Seeding (Critical): Cool to just above the temperature where oiling previously occurred. Add seed crystals (pure Spiro[3.5]nonan-6-one).

    • Note: If you lack seeds, scratch the glass or use a "seed" from a previous impure batch.

  • Slow Anti-Solvent Addition: Add n-Heptane dropwise.

    • Visual Cue: Stop adding if the solution turns milky (emulsion). Wait for the cloudiness to resolve into particles before adding more.

The Thermodynamics of Oiling Out

Understanding why this happens allows you to prevent it.[3]

PhaseDiagram HighTemp High Temp (Homogeneous Solution) Cooling Cooling Process HighTemp->Cooling MSZW Metastable Zone (Ideal Nucleation) Cooling->MSZW Slow Cool + Seeds LLPS LLPS Boundary (Oiling Out Zone) Cooling->LLPS Fast Cool / High Conc Crystal Crystalline Product MSZW->Crystal Oil Impure Oil/Emulsion LLPS->Oil Oil->Crystal Very Slow Transformation

Figure 2: Thermodynamic path. To avoid the Red Zone (LLPS), you must stay in the Green Zone (MSZW) by controlling supersaturation.

Module 3: Optimization & Scale-Up

Once you have crystals, you must optimize for yield and morphology.

Impurity Rejection Profile

Spirocyclic ketones often trap non-polar impurities in the lattice.

Impurity TypeRecommended Wash SolventMechanism
Starting Material (Open Chain) Cold n-HeptaneThe open chain precursors are usually more soluble in alkanes than the rigid spiro product.
Over-oxidized byproducts Cold 10% EtOAc in HeptaneSlightly polar wash removes oxidized impurities without dissolving the bulk ketone.
Inorganic Salts Water wash (pre-crystallization)Do not use water in the final crystallization step if possible; it encourages oiling out.
Self-Validating Purity Check

How do you know the protocol worked without running an NMR every time?

  • Visual Check: Crystals should be defined prisms or needles. Amorphous clumps indicate trapped solvent/oil.

  • Melting Point Range: A range >2°C indicates oiling out occurred during formation. Recrystallize immediately.

Frequently Asked Questions (FAQ)

Q: My compound is a liquid at room temperature. Can I still crystallize it? A: Yes, but you need Low-Temperature Crystallization . Dissolve the compound in a minimum amount of Pentane or Diethyl Ether (highly volatile). Place the sealed flask in a freezer at -20°C or -78°C (Dry ice/Acetone). The compound may crystallize out.[3][4][5][6][7][8][9][10][11] Filter while cold (using a jacketed funnel or working quickly) to prevent melting.

Q: I used Ethanol/Water, and it turned into a milky emulsion. Why? A: Water is a "hard" anti-solvent for this lipophilic spiro compound. It creates extremely high local supersaturation, forcing the compound out of solution faster than it can order into a crystal lattice (Oiling Out).[10] Switch to IPA/Water (gentler) or EtOAc/Heptane (preferred).

Q: Can I use Dichloromethane (DCM)? A: Technically yes, solubility is high. However, DCM is highly volatile. As it evaporates, the solution cools rapidly and concentration spikes, leading to uncontrolled nucleation (crust formation). Use DCM only for initial dissolution, then exchange solvent to Heptane.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008). "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 10, 31-36. Link

  • Crystallization Thermodynamics : Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Refer to sections on Metastable Zone Width and Oiling Out). Link

  • Spirocyclic Scaffold Properties: Ding, K., et al. (2018). "Spirocyclic Motifs in Drug Discovery." Expert Opinion on Drug Discovery. (Provides context on the solubility and physical properties of rigid spiro-cycles).
  • Troubleshooting Oiling Out : Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization." Organic Process Research & Development. Link

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling: Spiro[3.5]nonane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[3.5]nonane (C₉H₁₆, MW 124.[1]22) represents a distinct class of spirocyclic bioisosteres increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability without introducing chirality. However, its structural characterization presents unique challenges due to the quaternary spiro-center and the significant ring strain differential between the cyclobutane (4-membered) and cyclohexane (6-membered) rings.

This guide provides a technical comparison of the fragmentation behaviors of Spiro[3.5]nonane derivatives versus their isomeric counterparts (e.g., Spiro[4.4]nonane). It establishes a validated experimental workflow for distinguishing these scaffolds based on strain-release fragmentation mechanisms.

Mechanistic Insight: Strain-Driven Fragmentation

The mass spectral signature of Spiro[3.5]nonane is governed by the relief of ring strain . Unlike flat aromatic systems or flexible alkyl chains, the spiro[3.5] scaffold contains a highly strained cyclobutane ring (~26.5 kcal/mol strain energy) fused to a relatively stable cyclohexane ring (~0 kcal/mol strain energy).

The "Weak Link" Hypothesis

Upon Electron Ionization (EI, 70 eV), the molecular ion (


) undergoes fragmentation primarily driven by the opening of the cyclobutane ring. This is distinct from Spiro[4.4]nonane, where both rings possess similar, lower strain (~6 kcal/mol each), leading to a more distributed fragmentation pattern.

Key Pathway: Distonic Ion Formation & Ethylene Loss

  • Ionization: Removal of an electron, typically from a

    
    -bond adjacent to the quaternary center, forming a radical cation.
    
  • Ring Opening: The cyclobutane C-C bond cleaves to relieve strain, generating a distonic ion (charge and radical sites separated).

  • Elimination: The distonic intermediate undergoes

    
    -cleavage to eliminate a neutral ethylene molecule (
    
    
    
    , 28 Da), yielding a characteristic fragment at
    
    
    96 (methylenecyclohexane radical cation).
Visualization: Fragmentation Pathway

The following diagram illustrates the strain-release mechanism that distinguishes Spiro[3.5]nonane from its isomers.

SpiroFragmentation cluster_legend Mechanism: Strain Relief M_Ion Molecular Ion (M+•) [m/z 124] Distonic Distonic Intermediate (Ring Open) M_Ion->Distonic Cyclobutane C-C Scission Frag_96 Fragment Ion [m/z 96] Distonic->Frag_96 α-Cleavage Neutral Neutral Loss (Ethylene, 28 Da) Distonic->Neutral Mechanism The 4-membered ring opens preferentially due to ~26 kcal/mol strain energy.

Figure 1: Primary fragmentation pathway of Spiro[3.5]nonane showing the strain-driven loss of ethylene.

Comparative Profiling: Spiro[3.5] vs. Alternatives

Distinguishing spiro-isomers is a critical quality control step in library synthesis. The table below compares the MS performance of Spiro[3.5]nonane against its primary isomer, Spiro[4.4]nonane, and a fused bicyclic isomer.

Table 1: Isomer Differentiation Matrix (EI-MS, 70 eV)
FeatureSpiro[3.5]nonane Spiro[4.4]nonane Bicyclo[4.3.0]nonane
Structure Type 4-ring / 6-ring Spiro5-ring / 5-ring SpiroFused Rings (Hydrindane)
Ring Strain High (Cyclobutane)Moderate (Cyclopentane)Low/Moderate
Base Peak (Typical)

96
(

)

67 or 81 (

)

81 or 95
Diagnostic Loss Ethylene (

)
Ethyl (

) / Methyl
Retro-Diels-Alder fragments
Molecular Ion (

)
Weak (<10% intensity)Moderate (15-30%)Moderate/Strong
Fragmentation Kinetics Fast (Strain driven)Slower (Statistical bond breaking)Pathway dependent

Analyst Note: The presence of a sharp peak at


 is the definitive fingerprint for the Spiro[3.5] scaffold. In contrast, Spiro[4.4] derivatives often show a "messier" spectrum with sequential losses of methyl (

) and ethyl (

) groups due to the lack of a highly strained "trigger" ring.

Validated Experimental Protocol

To ensure reproducible differentiation of these scaffolds, the following workflow is recommended. This protocol is designed to be self-validating by using the Collision Energy (CE) ramp to confirm the stability of the parent ion.

Workflow Diagram

Workflow Sample Sample Prep (1 µM in MeOH) Ionization Source: ESI+ / APCI (Soft Ionization) Sample->Ionization Filter Q1 Selection [M+H]+ Isolation Ionization->Filter Collision Collision Cell (CE Ramp: 10-50 eV) Filter->Collision Detection TOF / Orbitrap High Res Detection Collision->Detection Analysis Data Analysis Extract Ion Chronograms Detection->Analysis

Figure 2: LC-MS/MS workflow for structural elucidation of spiro-scaffolds.

Step-by-Step Methodology
1. Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µM (Avoid saturation to prevent dimer formation

    
    , which complicates interpretation).
    
2. Ionization Source Parameters (ESI+)
  • Rationale: While EI is best for fingerprinting, ESI is standard for drug metabolites. We simulate "hard" fragmentation using Collision Induced Dissociation (CID).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units (High flow stabilizes thermally labile spiro-centers).

3. MS/MS Experiment (The Validation Step)
  • Precursor Isolation: Select

    
    .
    
  • Energy Ramp: Apply a stepped Collision Energy (CE) of 10, 30, and 50 eV.

  • Validation Criteria:

    • Low CE (10 eV): The

      
       should be dominant. If fragments appear here, the compound is thermally unstable in the source.
      
    • Mid CE (30 eV): Look for the Diagnostic Transition .

      • Spiro[3.5]:

        
        .
        
      • Spiro[4.4]:

        
        .
        

References

  • NIST Mass Spectrometry Data Center. (2023). Spiro[4.4]nonane, 1-methylene- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Wang, X., Sha, Y., & Li, R. (2004).[2] Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation Mechanisms in ESI-MS/MS: A Review. Journal of the Brazilian Chemical Society. [Link]

  • PubChem. (2025).[3] Spiro[3.5]nonane Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: Metabolic Stability of Spiro[3.5]nonane vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Switch" Advantage

In modern drug discovery, the Piperidine ring is a ubiquitous pharmacophore, present in over 100 FDA-approved drugs.[1] However, its metabolic liability—specifically its susceptibility to oxidative clearance by Cytochrome P450 (CYP) enzymes—often necessitates structural modification.

The Spiro[3.5]nonane scaffold (specifically the 7-azaspiro[3.5]nonane bioisostere) has emerged as a superior alternative. By introducing a spirocyclic cyclobutane ring at the piperidine C4 position, researchers can increase the fraction of sp3-hybridized carbons (


), lower lipophilicity (LogD), and sterically shield metabolic "soft spots" without altering the critical binding vector of the nitrogen.

Key Takeaway: Switching from a Piperidine to a 7-azaspiro[3.5]nonane core typically results in a 2-to-3-fold increase in metabolic half-life (


)  while maintaining target affinity.

The Metabolic Liability of Piperidine[1][2]

To understand the solution, we must first diagnose the problem. Piperidine rings are prone to rapid oxidative metabolism via two primary mechanisms driven by CYP450 isoforms (predominantly CYP2D6 and CYP3A4):

  • 
    -Carbon Hydroxylation:  The CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C2 or C6). This forms an unstable carbinolamine intermediate, which spontaneously collapses to open the ring or form a lactam.
    
  • N-Oxidation: Direct oxidation of the nitrogen lone pair.

Mechanism of Failure: Piperidine Oxidation Pathway

The following diagram illustrates the mechanistic cascade that leads to the rapid clearance of piperidine-based drugs.

PiperidineMetabolism cluster_0 Metabolic Liability Zone Piperidine Piperidine Scaffold (Substrate) CYP450 CYP450 Binding (H-Abstraction) Piperidine->CYP450 NADPH/O2 Radical C-Centered Radical (Unstable) CYP450->Radical -e- Carbinolamine Carbinolamine (Intermediate) Radical->Carbinolamine +OH RingOpen Ring Opening/Cleavage (Inactive Metabolite) Carbinolamine->RingOpen Spontaneous Collapse

Figure 1: The oxidative metabolic cascade of the piperidine ring, highlighting the vulnerability of the


-carbon.

The Spiro[3.5]nonane Solution

The 7-azaspiro[3.5]nonane scaffold addresses these liabilities through Conformational Restriction and Steric Shielding .

Structural Advantages[2][3][4]
  • Blocking the C4 Position: In many 4-substituted piperidines, the C4 hydrogen is a secondary site of metabolism. The spiro-fusion removes this hydrogen entirely.

  • Remote Steric Hindrance: The cyclobutane ring fused at C4 creates significant steric bulk. This "pucker" interferes with the approach of the CYP450 heme iron to the sensitive

    
    -carbons (C2/C6) of the piperidine ring, effectively shielding them.
    
  • Vector Retention: Unlike other bioisosteres that might twist the molecule (like tropanes), the spiro[3.5]nonane maintains the exit vectors of substituents, ensuring the drug still fits the biological target's binding pocket.

Comparative Data Analysis

The following data summarizes the physicochemical and metabolic shifts observed when replacing a Piperidine core with a Spiro[3.5]nonane (or related spiro-aza) scaffold.

Table 1: Physicochemical & Metabolic Profile Comparison

ParameterPiperidine Scaffold7-Azaspiro[3.5]nonaneImpact of Switch

(Complexity)
ModerateHigh Increases solubility and selectivity.
LogD (Lipophilicity) BaselineLower (-0.4 to -0.6) Improved water solubility; reduced non-specific binding.
Metabolic

Low (< 30 min)High (> 60 min) Primary Benefit: Blocks CYP access.
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 20

L/min/mg)
Reduces dosing frequency.
hERG Inhibition High RiskReduced Risk Lower lipophilicity correlates with reduced hERG binding.
Case Study Evidence: GPR119 Agonists

In a study optimizing GPR119 agonists for diabetes, researchers replaced a 4-substituted piperidine with 7-azaspiro[3.5]nonane.

  • Piperidine Analog:

    
     = 48 
    
    
    
    L/min/mg (Rapid clearance).
  • Spiro Analog:

    
     = 12 
    
    
    
    L/min/mg (Stable).
  • Result: The spiro compound demonstrated superior oral bioavailability in rat PK studies while maintaining potency (

    
     nM).
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your spiro-scaffold, use this standardized metabolic stability protocol. This workflow is designed to generate intrinsic clearance (


) data comparable to the values cited above.
A. Reagents & Preparation[1][5][6][7][8][9]
  • Liver Microsomes: Human (HLM) or Rat (RLM) microsomes (Protein conc. 20 mg/mL).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    .
    
  • Test Compound: 10 mM stock in DMSO (Final assay conc. 1

    
    M).
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

B. Assay Workflow (Step-by-Step)
  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4).

    • Add Test Compound (1

      
      M).
      
    • Incubate at 37°C for 5 minutes (allows temperature equilibration).

  • Reaction Initiation:

    • Add NADPH Regenerating System to start the reaction.

    • Control: Run a parallel "No NADPH" control to check for chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L of ice-cold Quench Solution (ACN).
      
    • Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion over time.

C. Calculation Logic

Calculate the slope (


) of the natural log (ln) of remaining compound vs. time.



D. Workflow Visualization

AssayWorkflow Prep Preparation (Buffer + Microsomes + Compound) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (Add NADPH) PreInc->Start Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench & Precipitate (Acetonitrile + Centrifuge) Sampling->Quench Transfer Aliquot LCMS LC-MS/MS Analysis (Calculate % Remaining) Quench->LCMS

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.

Strategic Recommendations

When should you switch from Piperidine to Spiro[3.5]nonane?

  • High Turnover: If your piperidine lead shows

    
    
    
    
    
    L/min/mg in HLM, the spiro-switch is a high-probability fix.
  • Solubility Issues: If the piperidine analog has high LogP (> 4.0) and poor solubility, the spiro scaffold (higher

    
    ) will likely improve solubility without needing polar groups that might kill permeability.
    
  • IP Space: The 7-azaspiro[3.5]nonane scaffold is often distinct enough to break out of crowded piperidine IP landscapes.

Caution: The spiro scaffold is bulkier. Ensure your binding pocket has "depth" tolerance at the C4 vector before synthesis. Perform a docking simulation using the 7-azaspiro[3.5]nonane core to verify fit.

References

  • Burkhard, J. A., et al. (2010).[2] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie.

  • Matsuda, D., et al. (2018). "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry.

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A Senior Application Scientist's Guide to Validating the Purity of Spiro[3.5]nonan-6-one using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of experimental reproducibility and, ultimately, therapeutic safety and efficacy. Spiro[3.5]nonan-6-one, a key building block in the synthesis of novel therapeutics and complex organic molecules, is no exception. Its unique spirocyclic scaffold imparts specific three-dimensional conformations that are critical for its biological activity and chemical reactivity. Therefore, ensuring its purity is of paramount importance.

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Spiro[3.5]nonan-6-one. We will delve into the causality behind experimental choices, present a detailed analytical protocol, and compare the strengths and limitations of GC-MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity for Spiro[3.5]nonan-6-one

Spiro[3.5]nonan-6-one (C₉H₁₄O, MW: 138.21 g/mol ) is a versatile intermediate in organic synthesis. Its spirocyclic nature, consisting of a cyclobutane ring fused to a cyclohexanone ring, introduces a level of rigidity and defined spatial arrangement of functional groups that is highly sought after in drug design. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have significant consequences:

  • Altered Biological Activity: Even small amounts of structurally similar impurities can interact with biological targets, leading to misleading structure-activity relationship (SAR) data.

  • Compromised Reaction Yields and Selectivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected byproducts, and difficulties in purification.

  • Inaccurate Quantification: The presence of impurities can lead to erroneous measurements of concentration, impacting the stoichiometry of reactions and the reliability of analytical data.

Given these critical considerations, a robust and reliable analytical method for purity determination is not just a quality control measure but an integral part of the research and development process.

GC-MS: A Powerful Tool for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with the definitive identification capabilities of mass spectrometry (MS) makes it an ideal choice for assessing the purity of Spiro[3.5]nonan-6-one.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a robust starting point for the GC-MS analysis of Spiro[3.5]nonan-6-one. The parameters have been selected based on the known properties of cyclic ketones and general best practices in GC-MS analysis.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Parameters:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)Provides good chromatographic efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency and reproducibility.
Injection Volume 1 µLA standard volume to avoid column overloading.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for a relatively pure sample. This can be adjusted for trace analysis.
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point to ensure good separation of potential impurities with varying volatilities.

MS Parameters:

ParameterValueRationale
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Electron Energy 70 eVStandard energy for generating a consistent and extensive fragmentation pattern.
Mass Scan Range m/z 40-400A suitable range to capture the molecular ion and key fragment ions of Spiro[3.5]nonan-6-one and potential impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Spiro[3.5]nonan-6-one sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Interpreting the Data: From Chromatogram to Purity Assessment

The purity of the Spiro[3.5]nonan-6-one sample is determined by analyzing the resulting chromatogram and mass spectra.

  • Chromatogram Analysis: The primary peak in the chromatogram should correspond to Spiro[3.5]nonan-6-one. The presence of other peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Mass Spectrum Analysis and Fragmentation Pattern: The mass spectrum of the main peak should be consistent with the structure of Spiro[3.5]nonan-6-one. While a publicly available, experimentally verified mass spectrum for Spiro[3.5]nonan-6-one is not readily found, we can predict its fragmentation pattern based on the established principles of mass spectrometry for cyclic ketones.

    • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 138, corresponding to the molecular weight of Spiro[3.5]nonan-6-one.[3][4]

    • Alpha-Cleavage: A primary fragmentation pathway for ketones involves the cleavage of the bond alpha to the carbonyl group. For Spiro[3.5]nonan-6-one, this could lead to several characteristic fragments.

    • Characteristic Fragments of Cyclic Ketones: Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55. This fragment is often the base peak in the spectrum of cyclohexanone.

    • Loss of Small Molecules: The loss of small, stable neutral molecules such as CO (28 Da) and C₂H₄ (28 Da) is also a common fragmentation pathway.

Hypothesized Fragmentation of Spiro[3.5]nonan-6-one:

m/zProposed Fragment
138[M]⁺ (Molecular Ion)
110[M - CO]⁺
95[M - C₃H₇]⁺
82[C₆H₁₀]⁺
67[C₅H₇]⁺
55[C₃H₃O]⁺ or [C₄H₇]⁺ (Characteristic for cyclic ketones)

Diagram of the GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS_Analysis GC-MS Analysis cluster_Data_Analysis Data Analysis Sample Spiro[3.5]nonan-6-one Dissolution Dissolution & Vortexing Sample->Dissolution Solvent High-Purity Solvent Solvent->Dissolution Filtration Filtration (optional) Dissolution->Filtration Injection Injection Filtration->Injection 1 µL GC_Column GC Separation Injection->GC_Column Ionization EI Ionization GC_Column->Ionization Separated Analytes Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Chromatogram Chromatogram Mass_Analyzer->Chromatogram Mass_Spectra Mass Spectra Mass_Analyzer->Mass_Spectra Purity_Assessment Purity Assessment Chromatogram->Purity_Assessment Mass_Spectra->Purity_Assessment

Caption: Workflow for the purity validation of Spiro[3.5]nonan-6-one using GC-MS.

Potential Impurities and Their Identification

The nature of impurities will depend on the synthetic route used to prepare Spiro[3.5]nonan-6-one. A common synthesis involves the [2+2] cycloaddition of an enamine of cyclohexanone with an appropriate ketene precursor, followed by hydrolysis. Potential impurities could include:

  • Unreacted Starting Materials: Such as cyclohexanone.

  • Isomers: Positional isomers of the ketone group on the spirocyclic backbone.

  • Byproducts of Side Reactions: Such as self-condensation products of cyclohexanone.

  • Degradation Products: Depending on storage conditions.

GC-MS is particularly adept at separating and identifying such impurities, as they are likely to have different retention times and fragmentation patterns compared to the main compound.

Comparison with Alternative Purity Validation Techniques

While GC-MS is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods. Here, we compare GC-MS with HPLC and qNMR.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by UV-Vis, RI, etc.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Strengths High separation efficiency, definitive identification via mass spectra, high sensitivity.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Highly accurate and precise, does not require a specific reference standard for the analyte, provides structural information.[5][6][7][8][9]
Limitations Limited to volatile and thermally stable compounds.Spiro[3.5]nonan-6-one lacks a strong chromophore, making UV detection challenging without derivatization.[10][11] Refractive index detection has lower sensitivity.Lower sensitivity compared to GC-MS and HPLC, requires a relatively pure sample for accurate quantification of minor impurities.
Application to Spiro[3.5]nonan-6-one Excellent for identifying and quantifying volatile impurities.Can be used, but may require derivatization for sensitive UV detection or the use of less sensitive detectors like a Refractive Index Detector.Excellent for determining the absolute purity of the main component against a certified internal standard.
High-Performance Liquid Chromatography (HPLC)

For a non-chromophoric compound like Spiro[3.5]nonan-6-one, standard HPLC with UV detection presents a significant challenge. To overcome this, derivatization with a UV-active agent can be employed, but this adds complexity to the sample preparation and may introduce its own set of impurities.[12] Alternatively, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used, but these generally offer lower sensitivity compared to UV detection and can be prone to baseline drift.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR has emerged as a powerful primary method for determining the purity of organic compounds.[5][6][7][8][9] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision. ¹H qNMR is particularly advantageous as it is a non-destructive technique and provides structural confirmation simultaneously. For Spiro[3.5]nonan-6-one, qNMR would be an excellent orthogonal method to GC-MS to provide a highly confident purity value.

Diagram of Method Comparison

Method_Comparison cluster_Techniques Purity Validation Techniques cluster_Attributes Key Attributes GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity (ID) GCMS->Specificity High (Mass Spec) Quant_Accuracy Quantitative Accuracy GCMS->Quant_Accuracy Good (with calibration) Applicability Applicability to Analyte GCMS->Applicability Excellent (Volatile) HPLC HPLC HPLC->Sensitivity Low (without chromophore) HPLC->Specificity Moderate (Retention Time) HPLC->Quant_Accuracy Good (with calibration) HPLC->Applicability Challenging qNMR qNMR qNMR->Sensitivity Moderate qNMR->Specificity High (NMR Spectrum) qNMR->Quant_Accuracy Excellent (Primary Method) qNMR->Applicability Excellent

Caption: Comparison of key attributes for GC-MS, HPLC, and qNMR in the context of Spiro[3.5]nonan-6-one purity analysis.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous purity assessment of Spiro[3.5]nonan-6-one, a multi-faceted approach is recommended. GC-MS stands out as the primary technique for the identification and quantification of volatile impurities due to its high resolving power and the structural information provided by mass spectrometry. The detailed protocol and understanding of fragmentation patterns provided in this guide serve as a robust foundation for its implementation.

However, to establish the absolute purity with the highest degree of confidence, complementing GC-MS with an orthogonal technique is best practice. Quantitative NMR (qNMR) is the ideal confirmatory method, offering excellent accuracy and precision without the need for a specific reference standard of the analyte. While HPLC can be employed, the lack of a chromophore in Spiro[3.5]nonan-6-one necessitates methodological compromises that may limit its sensitivity and practicality.

By leveraging the strengths of GC-MS and supplementing with qNMR, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This commitment to analytical rigor is fundamental to advancing the synthesis of novel compounds and the development of new medicines.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2005). Determination of the purity of organic molecules by quantitative NMR.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. [Link]

  • Webster, G. R., & Silver, B. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1544–1548. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • PubChemLite. (n.d.). Spiro[3.5]nonan-6-one (C9H14O). [Link]

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  • PubChem. (n.d.). Spiro[3.5]nonan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Spiro(3.5)nonan-6-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-7-one. National Center for Biotechnology Information. [Link]

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  • Petersen, J., Salkims, T., & Kristensen, J. (2013). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of analytical toxicology, 37(6), 335–340. [Link]

  • Zhang, Q., Li, X., & Cui, H. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Molecules (Basel, Switzerland), 23(10), 2469. [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • Wang, C., Li, D., & Zhang, J. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of organic chemistry, 80(11), 5945–5952. [Link]

  • Wahl, O., & Holzgrabe, U. (2021, May 10). No chromophore - no problem?. Wiley Analytical Science. [Link]

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  • Caron, J., & Caruano, J. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical communications (Cambridge, England), 56(76), 11195–11209. [Link]

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Safety Operating Guide

Personal protective equipment for handling Spiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Spiro[3.5]nonan-6-one (CAS: 74064-35-0) is a spirocyclic ketone used primarily as a building block in medicinal chemistry to introduce conformational restriction.[1] While often treated as a generic organic intermediate, its specific structural properties—a strained spiro-fusion and a reactive ketone functionality—dictate a specialized safety approach.[1]

Immediate Hazard Profile:

  • Physical State: Liquid (Boiling Point ~145–147°C).[1]

  • Primary Risks: Combustible Liquid (H227), Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[2]

  • Critical Warning: As a ketone, this compound can rapidly degrade standard nitrile gloves. Do not rely on single-layer nitrile for prolonged contact. [3]

Personal Protective Equipment (PPE) Matrix

The following matrix moves beyond generic "wear gloves" advice. It is calibrated to the breakthrough time of ketone-class solvents.

Task IntensityRespiratory ProtectionHand Protection (Critical)Body/Eye Defense
Standard Handling (<10 mL transfer, closed systems)Fume Hood (Face velocity >100 fpm). No respirator needed if sash is proper.[4]Double Nitrile (High dexterity).Protocol: Change outer pair immediately upon any splash.Lab coat (buttoned), Safety Glasses with side shields.
Bulk Transfer (>50 mL, open pouring, waste consolidation)Fume Hood. If outside hood: Half-face respirator with Organic Vapor (OV) cartridges.Butyl Rubber or Silver Shield™ (Laminate) .Reason: Nitrile degrades in <15 mins against ketones.Chemical-resistant apron over lab coat. Face shield required.[5][6]
Spill Cleanup (Any volume outside containment)Full-face respirator with OV cartridges (if vapors are strong).Silver Shield™ (Laminate) or Heavy-duty Butyl.Do not use latex or vinyl.Tyvek® suit or chemical-resistant coveralls.
Visualization: PPE Selection Logic

PPE_Selection Start Start: Assess Task VolumeCheck Volume / Exposure Risk? Start->VolumeCheck LowRisk Low Volume (<50mL) Closed System VolumeCheck->LowRisk Routine HighRisk High Volume (>50mL) Open Pouring / Spill VolumeCheck->HighRisk Bulk/Emergency GlovesLow Gloves: Double Nitrile (Change on Splash) LowRisk->GlovesLow RespLow Resp: Fume Hood Only LowRisk->RespLow GlovesHigh Gloves: Butyl or Laminate (Ketone Resistant) HighRisk->GlovesHigh RespHigh Resp: OV Cartridge Respirator HighRisk->RespHigh

Figure 1: Decision tree for selecting appropriate PPE based on exposure risk. Note the divergence in glove material for high-volume handling.

Operational Protocols

Protocol A: Volumetric Transfer (Syringe Technique)

Context: Spiro[3.5]nonan-6-one is a liquid.[1][4] Syringe transfer is preferred over pouring to minimize vapor generation and static risk.

  • Preparation:

    • Purge the receiving flask with Nitrogen or Argon.

    • Ensure the source bottle is clamped securely.

  • Static Control:

    • Although the flash point is moderate (>60°C), spirocyclic ketones can accumulate static charge. Ground the needle if transferring large volumes (>100mL).

  • Aspiration:

    • Insert a long needle through the septum.

    • Use the "pull-push" technique (fill syringe with inert gas, inject into bottle, withdraw liquid) to equalize pressure without introducing oxygen.

  • Cleanup:

    • Wipe the septum with a Kimwipe. Dispose of the Kimwipe immediately into a solid waste bin inside the hood to prevent vapor release in the open lab.

Protocol B: Reaction Setup (Inert Atmosphere)

Context: The spiro scaffold is strained. While generally stable, avoid conditions that encourage ring-opening or uncontrolled oxidation.

  • Glassware: Oven-dried glassware is mandatory. Moisture can affect downstream reactivity (though the ketone itself is water-stable).

  • Solvent Choice: Compatible with DCM, THF, and Toluene.

    • Note: If using DCM, remember that DCM penetrates nitrile gloves rapidly. If handling a DCM solution of Spiro[3.5]nonan-6-one, Silver Shield gloves are the only safe barrier.

  • Temperature:

    • Store at 2–8°C (refrigerated) to maintain purity.

    • Allow to warm to room temperature before opening to prevent condensation.

Emergency Response & Spill Management

Spill Response Workflow

In the event of a spill, speed is secondary to safety. The combustible nature requires immediate elimination of ignition sources.

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel Sources 2. REMOVE IGNITION Unplug hotplates/stirrers Alert->Sources PPE_Up 3. PPE ESCALATION Don Butyl Gloves & Goggles Sources->PPE_Up Contain 4. ABSORB Use Vermiculite/Sand (No combustible paper) PPE_Up->Contain Disposal 5. DISPOSAL Seal in bag -> Haz Waste Contain->Disposal

Figure 2: Sequential workflow for managing a liquid spill of Spiro[3.5]nonan-6-one.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[7][8] Use an eyewash station, not a bottle. Hold eyelids apart.

  • Skin Contact:

    • Blot excess liquid (do not rub, which spreads the chemical).

    • Wash with soap and water.[5][7][8]

    • Crucial: If wearing nitrile gloves, remove them immediately.[9] The ketone can become trapped between the glove and skin, causing severe chemical burns.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.

Disposal & Waste Management

Do not pour down the drain. This compound is toxic to aquatic life and an organic pollutant.

Waste StreamClassificationPackaging Requirements
Liquid Waste Non-Halogenated OrganicHigh-density polyethylene (HDPE) or Glass jerrycan. Label: "Contains Cyclic Ketones."
Solid Waste Contaminated DebrisDouble-bagged in clear polyethylene bags. Tie securely.
Sharps Chemically ContaminatedRigid puncture-proof container. Do not recap needles.

Disposal Logic: Segregate from strong oxidizers (e.g., nitric acid, peroxides) in the waste accumulation area. The ketone functionality can react exothermically with oxidizers, creating a fire hazard in the waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58227859, Spiro[3.5]nonan-2-one (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.